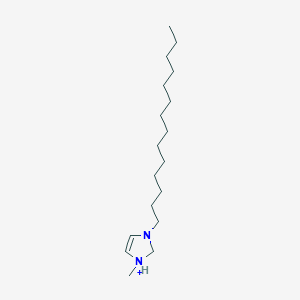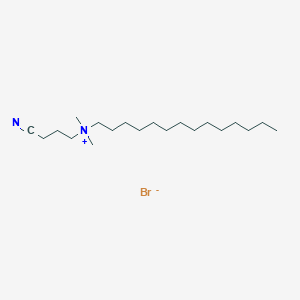![molecular formula C13H24N2O5 B14274544 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI): is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound is known for its role as a protecting group in peptide synthesis, which helps in preventing unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester typically involves the reaction of tert-butoxycarbonyl (Boc)-protected glycine with ethyl 2-aminobutanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
- Employed in the synthesis of complex organic molecules and intermediates .
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a substrate in biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the synthesis of pharmaceutical compounds .
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester involves its role as a protecting group. It temporarily masks reactive functional groups during chemical synthesis, preventing unwanted reactions. The compound is typically removed under mild acidic conditions, revealing the functional group for further reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involve standard peptide coupling reactions .
Comparison with Similar Compounds
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-buten-1-yl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(4-carboxyphenyl)sulfonyl]ethyl ester
Comparison:
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar protecting group properties but with different ester moiety.
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-buten-1-yl ester: Contains an unsaturated ester group, which can participate in additional reactions.
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(4-carboxyphenyl)sulfonyl]ethyl ester: Contains a sulfonyl group, adding different reactivity and potential applications .
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-aminobutanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H24N2O5/c1-6-9(14)11(17)15(8-10(16)19-7-2)12(18)20-13(3,4)5/h9H,6-8,14H2,1-5H3/t9-/m0/s1 |
InChI Key |
NZFNXTQSALXOTD-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCC(C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


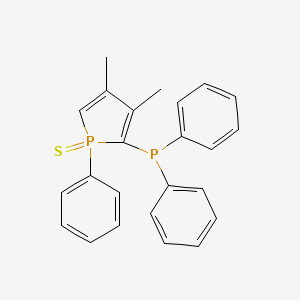

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
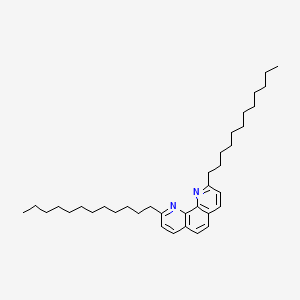

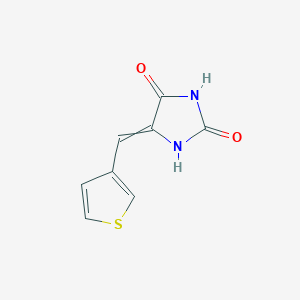

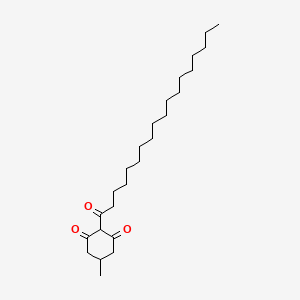
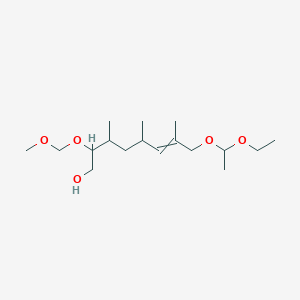
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

